N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-15-5-7-16(8-6-15)22-19(25)24-12-11-23-10-2-4-17(23)18(24)14-3-1-9-21-13-14/h1-10,13,18H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBJVRAUFQRQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the Pyridinyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Research has highlighted several key areas where N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide shows promise:
Anti-Tubercular Activity
Recent studies indicate that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular properties against Mycobacterium tuberculosis. For example:
| Compound Name | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | M. tuberculosis |
| Compound B | 2.18 | 4.00 | M. tuberculosis |
These findings suggest the compound's potential for development into therapeutic agents against tuberculosis .
Neurological Modulation
The compound has been studied for its interaction with N-methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic transmission and are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
Research indicates that modifications to the compound can enhance its ability to act as a positive allosteric modulator for specific NMDAR subtypes (GluN2C/D), potentially leading to new treatments for these conditions .
Study 1: Synthesis and Evaluation of Anti-Tubercular Activity
A study synthesized several derivatives based on the pyrrolo[1,2-a]pyrazine scaffold and evaluated their efficacy against Mycobacterium tuberculosis. The results showed that specific substitutions at the phenyl moieties significantly enhanced anti-tubercular activity, supported by both in vitro assays and molecular docking studies .
Study 2: NMDAR Modulation
In another investigation focusing on NMDAR modulation, derivatives similar to the target compound were assessed for their ability to enhance receptor activity. The study revealed that structural modifications improved lipophilicity and solubility while maintaining or enhancing potency .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(pyridin-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Uniqueness
The uniqueness of N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide lies in its specific substitution pattern and the resulting electronic and steric properties
Biological Activity
N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound belonging to the class of heterocyclic compounds. Its structure features a pyrrolo[1,2-a]pyrazine core, characterized by a fused bicyclic system, along with functional groups that include a chlorophenyl and a pyridinyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial growth through interference with essential cellular processes.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Notably, derivatives of this class have shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's . Furthermore, studies have reported that certain derivatives can inhibit COX enzymes, which are crucial in the inflammatory response .
Table 1: Summary of Biological Activities
Anticancer Potential
The anticancer potential of this compound class is also noteworthy. Various derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. For instance, compounds with similar structural features have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The underlying mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
In a recent study focusing on pyrazine derivatives, several compounds were synthesized and evaluated for their biological activities. The results indicated that modifications to the pyridine and chlorophenyl groups significantly impacted their biological efficacy. For example:
- Compound A : Exhibited IC50 values of 0.04 μmol against COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib.
- Compound B : Showed promising results in inhibiting AChE activity with an IC50 value of 0.05 μmol.
These findings highlight the importance of structural optimization in enhancing the biological activity of pyrrolo[1,2-a]pyrazine derivatives.
Q & A
Basic: What synthetic routes are optimal for preparing N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and substitution. Key steps include:
- Core Formation : Construct the pyrrolo-pyrazine core using precursors like pyridine derivatives and chloroacetamide intermediates under reflux conditions (e.g., 110°C, 16 hours in anhydrous solvent) .
- Substitution Reactions : Introduce the 4-chlorophenyl group via nucleophilic acyl substitution or palladium-catalyzed coupling (e.g., using Cs₂CO₃, Pd₂(dba)₃, and XPhos under nitrogen) .
- Optimization : Adjust reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of core to aryl halide) to improve yield (>70%). Monitor purity via TLC and HPLC .
Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) and carboxamide carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (R factor <0.06) for absolute configuration validation .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and binding affinity to targets like kinases .
- Molecular Docking : Simulate interactions with biological receptors (e.g., ATP-binding pockets) using software like AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on chlorophenyl) with bioactivity data to refine synthetic priorities .
Advanced: How should researchers resolve contradictions in reported biological activity data for pyrrolo-pyrazine analogs?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ benchmarking) .
- Meta-Analysis : Compare logP, solubility, and metabolic stability across studies to isolate structure-activity trends .
- Mechanistic Profiling : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target engagement kinetics, distinguishing direct vs. off-target effects .
Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s pharmacological potential?
Methodological Answer:
- Antimicrobial Screening : Use microdilution assays (MIC ≤16 µg/mL in S. aureus and E. coli) .
- Kinase Inhibition : Test against CDK2/cyclin E via fluorescence polarization (IC₅₀ <1 µM indicates therapeutic potential) .
- Cytotoxicity : Assess in HeLa cells using MTT assays (IC₅₀ <10 µM suggests anticancer activity) .
Advanced: What strategies mitigate solubility challenges during formulation for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility (>2 mg/mL) .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve bioavailability .
- Nanoencapsulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release in pharmacokinetic studies .
Advanced: How can reaction path search methods (e.g., quantum chemical calculations) accelerate derivative synthesis?
Methodological Answer:
- Transition State Analysis : Identify low-energy pathways for cyclization using Gaussian09 at the B3LYP/6-31G* level .
- Automated Workflows : Integrate robotic platforms with real-time MS feedback to optimize multi-step reactions (e.g., reducing steps from 6 to 3) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict viable reagents for regioselective substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
